D-Myo-inositol 1,4,5-triphosphate tripotassium salt
Description
Chemical Structure and Function D-Myo-inositol 1,4,5-triphosphate tripotassium salt (IP₃) is a water-soluble derivative of inositol 1,4,5-trisphosphate (InsP₃), a critical second messenger in cellular signaling. It binds to inositol 1,4,5-trisphosphate receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm . This process regulates diverse physiological processes, including apoptosis, gene expression, and vascular smooth muscle contraction .
Structure
3D Structure of Parent
Properties
IUPAC Name |
tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSEISCCNPXIL-ZKVWPJASSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K3O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Myo-inositol 1,4,5-triphosphate tripotassium salt is typically synthesized through a series of chemical reactions starting from myo-inositol. The synthesis involves phosphorylation reactions using specific reagents and catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the triphosphate group at the 1,4,5 positions on the inositol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Phosphorylation to Inositol Tetrakisphosphate
Ins(1,4,5)P₃ undergoes phosphorylation by inositol trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a modulator of calcium influx across the plasma membrane .
| Reaction | Enzyme | Cofactors | Kinetic Parameters |
|---|---|---|---|
| Ins(1,4,5)P₃ + ATP → Ins(1,3,4,5)P₄ + ADP | IP3K | Mg²⁺, Ca²⁺ | K<sub>m</sub> (ATP) = 50–100 μM |
Structural Insights :
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The 3-kinase activity is regulated by calcium-calmodulin complexes, linking Ins(1,4,5)P₃ metabolism to cytosolic calcium levels.
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Ins(1,3,4,5)P₄ enhances calcium entry via plasma membrane channels, amplifying downstream signaling.
Dephosphorylation by Phosphatases
Inactivation occurs through dephosphorylation by inositol polyphosphate phosphatases (e.g., IPPase), yielding inositol 1,4-bisphosphate (Ins(1,4)P₂) or inositol monophosphates .
| Reaction | Enzyme | Inhibitors | Biological Role |
|---|---|---|---|
| Ins(1,4,5)P₃ → Ins(1,4)P₂ + P<sub>i</sub> | IPPase | Lithium (IC₅₀ = 1–2 mM) | Terminates calcium signaling |
Experimental Data :
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The 5-phosphate group is preferentially hydrolyzed, with a reaction rate of ~0.5 μmol/min/mg protein at pH 7.0 .
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Lithium inhibits IPPase by stabilizing a phosphorylated enzyme intermediate, prolonging Ins(1,4,5)P₃ activity .
Feedback Inhibition of PLC Activity
Ins(1,4,5)P₃ directly inhibits PLC-δ1 by competing with PIP₂ binding at the enzyme’s pleckstrin homology domain, modulating its own synthesis .
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC₅₀ for PLC-δ1 inhibition | 5.4 ± 0.5 μM | Bilayer binding assay | |
| Binding affinity (K<sub>d</sub>) | 2.8 μM | Surface plasmon resonance |
Mechanism :
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The 4,5-bisphosphate motif of Ins(1,4,5)P₃ sterically hinders PIP₂ recognition by PLC-δ1 .
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Truncated PLC-δ1 lacking the PIP₂-binding domain is resistant to Ins(1,4,5)P₃ inhibition .
Chelation and Stability in Solution
The tripotassium salt form enhances solubility (>10 mg/mL in water) and stability at −20°C .
| Property | Value | Conditions |
|---|---|---|
| Solubility | 10 mg/mL (H₂O) | 25°C, pH 7.4 |
| Stability | >1 year | −20°C, desiccated |
Applications :
Comparative Reactivity of Analogues
Structural modifications at the 2-position of Ins(1,4,5)P₃ reduce calcium release efficacy, highlighting the importance of the 1,4,5-phosphorylation pattern .
| Analog | Modification | Relative Activity |
|---|---|---|
| 2-O-Methyl-Ins(1,4,5)P₃ | Methylation at 2-OH | 10% of wild type |
| Ins(1,3,4,5)P₄ | Additional 3-phosphate | Enhanced calcium influx |
Scientific Research Applications
Scientific Research Applications
1. Cell Signaling Studies
- Ins(1,4,5)P₃ is integral to understanding cellular signal transduction mechanisms. It regulates various physiological processes by modulating intracellular calcium levels.
- Research has shown that it participates in pathways related to neurotransmitter release and muscle contraction.
2. Calcium Signaling Research
- The compound is essential for studying calcium signaling dysregulation associated with diseases such as neurodegenerative disorders and certain cancers. Its role in calcium homeostasis makes it a target for therapeutic interventions .
3. Pharmacological Development
- D-Myo-inositol 1,4,5-triphosphate tripotassium salt is utilized in developing pharmaceuticals aimed at modulating calcium signaling pathways. For instance, it has been investigated for potential applications in treating conditions like heart disease and diabetes .
Case Studies
Industrial Applications
1. Diagnostic Tools Development
- The compound is used to create diagnostic tools that assess calcium signaling dysfunctions in various diseases. Its ability to activate specific receptors makes it valuable for developing assays and screening methods .
2. Pharmaceutical Formulations
Mechanism of Action
D-Myo-inositol 1,4,5-triphosphate tripotassium salt exerts its effects by binding to inositol 1,4,5-triphosphate receptors on the endoplasmic reticulum. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. The increase in cytoplasmic calcium levels activates various calcium-dependent signaling pathways, which regulate numerous cellular processes, including muscle contraction, secretion, metabolism, and cell growth .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Highly soluble in water (10 mg/mL) due to its tripotassium salt form, facilitating experimental use in cell cultures .
- Purity : Commercial preparations (e.g., Sigma, Calbiochem) achieve ≥95% purity, confirmed via TLC and NMR .
- Stability : Hygroscopic; storage at −20°C in desiccated conditions is recommended .
Applications in Research
IP₃ is widely used to study Ca²⁺ dynamics, ER-mitochondrial crosstalk, and pathologies like podocyte apoptosis in nephropathy . Its tripotassium salt form ensures consistent bioavailability compared to sodium or lithium salts .
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Differences
Key Findings from Comparative Studies
Phosphate Position Specificity IP₃’s 1,4,5-phosphate configuration is essential for IP₃R activation. Modifications at position 3 (e.g., IP₄) or 6 (e.g., 6-fluoro-IP₃) disrupt binding or reduce efficacy .
Counterion Effects
- Sodium and lithium salts of IP₃ exhibit similar Ca²⁺-mobilizing activity but differ in solubility and stability. Tripotassium salts are preferred for cell culture due to reduced interference with Na⁺/K⁺-ATPase .
Synthetic Agonists and Antagonists Adenophostin A: Binds IP₃R with sub-nanomolar affinity (EC₅₀ ~2 nM vs. IP₃’s EC₅₀ ~100 nM) due to adenine-mediated stabilization . Xestospongin C: A membrane-permeable IP₃R antagonist (IC₅₀ ~10 µM) used to block ER Ca²⁺ release in podocyte studies .
Table 2: Binding Affinity and Functional Data
Research Implications and Limitations
- IP₃ Derivatives in Drug Development : Fluorinated or phosphorothioate analogs (e.g., 6-fluoro-IP₃) show reduced activity but provide insights into receptor-ligand dynamics .
- Species-Specific Variability : Rat aortic smooth muscle cells exhibit distinct IP₃ sensitivity compared to human neutrophils, underscoring the need for model-specific optimization .
- Metabolic Constraints: Endogenous IP₃ is rapidly metabolized, limiting its therapeutic use. Stabilized analogs (e.g., adenophostin) are explored for prolonged Ca²⁺ signaling .
Biological Activity
D-Myo-inositol 1,4,5-triphosphate tripotassium salt (Ins(1,4,5)P3) is a crucial second messenger in cellular signaling pathways, particularly in the regulation of intracellular calcium levels. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂K₃O₁₅P₃
- Molecular Weight : 486.04 g/mol
- CAS Number : 141611-11-2
- Synonyms : Ins(1,4,5)P3
D-Myo-inositol 1,4,5-triphosphate functions primarily by binding to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This binding facilitates the release of calcium ions (Ca²⁺) into the cytoplasm, which is essential for various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation.
Key Functions:
- Calcium Mobilization : Ins(1,4,5)P3 triggers the release of Ca²⁺ from the ER into the cytosol.
- Signal Transduction : It acts as a signaling molecule in pathways activated by hormones and neurotransmitters.
Studies on Calcium Release
Research has shown that Ins(1,4,5)P3 is integral to calcium signaling. For instance:
- A study demonstrated that Ins(1,4,5)P3 induces calcium release in pulmonary artery smooth muscle cells (PASMCs), highlighting its role in vascular function .
- Another investigation into the structure-activity relationship of various Ins(1,4,5)P3 analogs revealed that modifications at specific positions can significantly alter their efficacy in stimulating calcium release .
Case Studies
- Cardiovascular Health :
- Neurobiology :
- Cellular Proliferation :
Comparative Analysis of Analogues
The following table summarizes the biological activities of various Ins(1,4,5)P3 analogs based on their structural modifications:
| Analog | Calcium Release Efficacy | Binding Affinity (KD μM) | Notes |
|---|---|---|---|
| D-Myo-Inositol 1,4,5-triphosphate | High | 568 | Standard reference |
| 2-O-Methyl-Ins(1,4,5)P3 | Moderate | 700 | Reduced efficacy due to methylation |
| 3-O-phosphorylated Ins(1,4,5)P3 | Very High | 300 | Enhanced receptor interaction |
Q & A
Q. What is the mechanistic role of D-myo-inositol 1,4,5-triphosphate (IP₃) tripotassium salt in intracellular calcium signaling?
IP₃ tripotassium salt binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum, triggering Ca²⁺ release into the cytoplasm. This process is critical for regulating cellular functions such as muscle contraction, secretion, and gene transcription. Methodologically, researchers use fluorescent Ca²⁺ indicators (e.g., Fura-2) or caged IP₃ compounds to temporally resolve Ca²⁺ dynamics in live cells . For example, photolysis of caged IP₃ allows precise control over Ca²⁺ release kinetics, enabling studies of localized vs. global signaling .
Q. How can researchers accurately measure IP₃ levels in live cells?
Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for IP₃ quantification due to their high sensitivity and compatibility with high-throughput screening. Key parameters for optimization include cell lysis conditions (e.g., neutral pH to stabilize IP₃), incubation times, and normalization to total protein content. Alternative methods include radioimmunoassays (RIAs) and liquid chromatography-mass spectrometry (LC-MS), which require careful handling of IP₃’s labile phosphate groups .
Q. What are the standard protocols for using IP₃ tripotassium salt in GPCR signaling studies?
IP₃ generation downstream of Gαq-coupled GPCR activation can be assayed by stimulating cells with agonists (e.g., carbachol for muscarinic receptors) and terminating reactions with ice-cold perchloric acid to arrest metabolism. IP₃ extraction involves neutralizing lysates with KOH, followed by removal of precipitated proteins. Parallel controls (e.g., PLC inhibitors like U73122) are essential to confirm specificity .
Advanced Research Questions
Q. How do researchers reconcile contradictions in IP₃-mediated Ca²⁺ release data across different experimental models?
Discrepancies often arise from variations in IP₃R isoform expression (e.g., IP₃R1 in neurons vs. IP₃R3 in epithelial cells), cellular buffering capacity, or metabolic degradation of IP₃. To address this, researchers combine pharmacological tools (e.g., Xestospongin C for IP₃R inhibition) with genetic models (e.g., IP₃R knockout cells). Parallel in vitro (purified ER vesicles) and in vivo (e.g., Adriamycin nephropathy rat models) validations are recommended .
Q. What experimental strategies are used to study IP₃ metabolism and its crosstalk with other signaling pathways?
IP₃ 3-kinase (IP3K) and inositol polyphosphate phosphatases regulate IP₃ turnover. Radiolabeled [³H]-IP₃ tracing or phospho-specific antibodies can track metabolic flux. For crosstalk studies, simultaneous monitoring of diacylglycerol (DAG) and Ca²⁺ signals—using fluorescent reporters like Diacylglycerol Kinase C1 (DGKC1) probes—reveals interactions with PKC pathways. Computational modeling of IP₃ spatiotemporal gradients further elucidates pathway integration .
Q. How can structural modifications of IP₃ tripotassium salt enhance its research utility?
Synthesis of IP₃ analogs (e.g., 4-position-modified derivatives) allows probing of receptor-binding specificity. For example, fluorinated or photoactivatable analogs enable structural-functional studies via NMR or crystallography. However, modifications must preserve the equatorial-axial phosphate conformation critical for IP₃R activation, as confirmed by ¹H/³¹P-NMR .
Q. What are the challenges in translating IP₃-mediated Ca²⁺ signals to physiological outcomes in complex systems?
In multicellular models, IP₃ diffusion barriers (e.g., gap junctions) and tissue-specific buffering proteins (e.g., calbindin) modulate signal propagation. Advanced imaging techniques (e.g., two-photon microscopy) and organoid models are employed to study compartmentalized signaling. In vivo, IP₃ tripotassium salt microinjection in zebrafish embryos or rat brain ventricles can dissect developmental and behavioral outcomes .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
